2-(2-hydroxy-6-methylpyridin-4-yl)acetic acid
Description
2-(2-hydroxy-6-methylpyridin-4-yl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom This compound is characterized by the presence of a hydroxy group at the 2-position, a methyl group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring
Properties
CAS No. |
1227513-93-0 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-6-methylpyridin-4-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-6-methylpyridine.
Acetylation: The hydroxy group at the 2-position is protected, and the methyl group at the 6-position is retained. The acetic acid moiety is introduced at the 4-position through a series of reactions involving acetylation and subsequent hydrolysis.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Handling: Efficient handling and storage of raw materials to prevent contamination.
Reaction Optimization: Optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Use of techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxy-6-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 2-(2-oxo-6-methylpyridin-4-yl)acetic acid.
Reduction: Formation of 2-(2-hydroxy-6-methylpyridin-4-yl)ethanol.
Substitution: Formation of 2-(2-chloro-6-methylpyridin-4-yl)acetic acid.
Scientific Research Applications
2-(2-hydroxy-6-methylpyridin-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-6-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biochemical processes.
Pathways: It may modulate signaling pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxy-4-methylpyridin-3-yl)acetic acid: Similar structure but with the acetic acid moiety at the 3-position.
2-(2-hydroxy-5-methylpyridin-4-yl)acetic acid: Similar structure but with the methyl group at the 5-position.
Uniqueness
2-(2-hydroxy-6-methylpyridin-4-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with targeted applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
